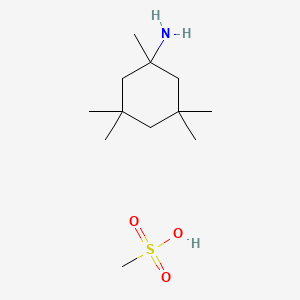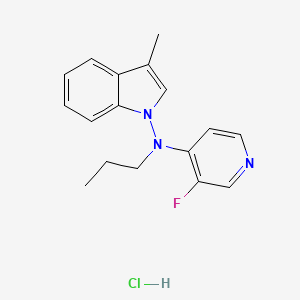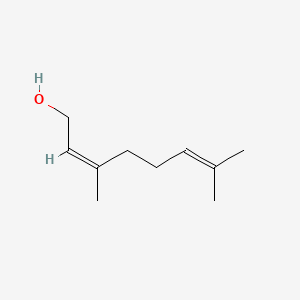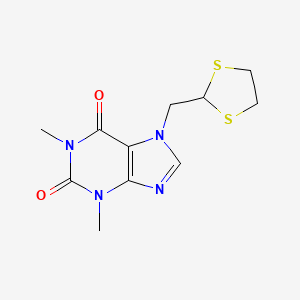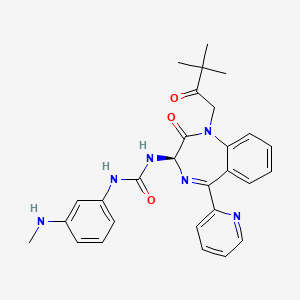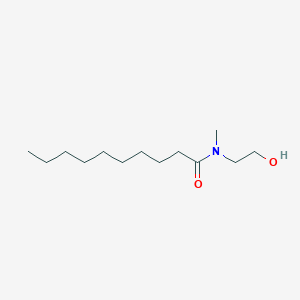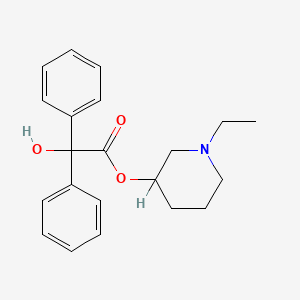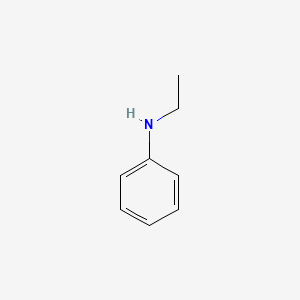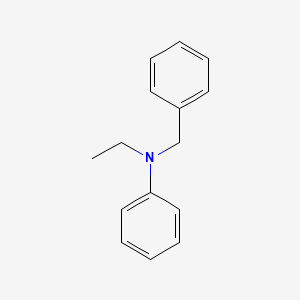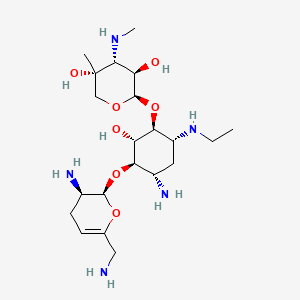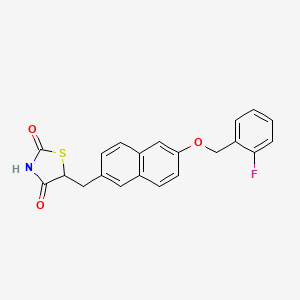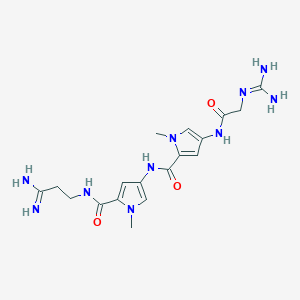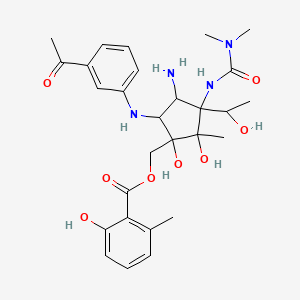
Pactamicina
Descripción general
Descripción
La Pactamicina es un metabolito secundario derivado de aminociclopenitol altamente sustituido producido por la bacteria del suelo Streptomyces pactum. Fue descubierto por primera vez por científicos de Upjohn Company hace más de seis décadas. La this compound exhibe potentes actividades antibacterianas, antitumorales, antivirales y antiprotozoarias . A pesar de sus sobresalientes actividades biológicas, la compleja estructura química y la toxicidad de amplio espectro han obstaculizado su desarrollo como agente terapéutico .
Aplicaciones Científicas De Investigación
La Pactamicina ha sido estudiada ampliamente por sus aplicaciones de investigación científica. Se ha utilizado como una sonda molecular para la función ribosómica debido a su capacidad para unirse a una región conservada dentro de la subunidad ribosómica 30S de la mayoría de los organismos, inhibiendo la translocación de ciertos complejos ARNm-ARNt y bloqueando la síntesis de proteínas . Además, los análogos de this compound han mostrado propiedades farmacológicas mejoradas y se han utilizado en el desarrollo de nuevos fármacos antimaláricos . La actividad inhibitoria del crecimiento de amplio espectro de la this compound la convierte en una herramienta valiosa en el estudio del crecimiento celular en los tres dominios filogenéticos: eucarya, bacterias y arqueas .
Mecanismo De Acción
La Pactamicina ejerce sus efectos al unirse a una región conservada dentro de la subunidad ribosómica 30S de la mayoría de los organismos . Esta unión inhibe la translocación de ciertos complejos ARNm-ARNt, bloqueando así la síntesis de proteínas . Los objetivos moleculares y las vías involucradas en este mecanismo incluyen la selectividad de unión ribosómica y la inhibición de la translocación ribosómica .
Análisis Bioquímico
Biochemical Properties
Pactamycin interacts with various enzymes, proteins, and other biomolecules. It is involved in three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . The glycosylation of β-ketoacyl intermediate may occur while it is still tethered to the acyl carrier protein PtmI .
Cellular Effects
Pactamycin has significant effects on various types of cells and cellular processes. It has exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities . Pactamycin, 7-deoxypactamycin, and de-6MSA-7-deoxypactamycin are toxic against the human diploid embryonic cell line MRC-5 .
Molecular Mechanism
The molecular mechanism of pactamycin is complex and involves interactions with various biomolecules. The mechanism underlying the formation of the five-membered ring structure of pactamycin has so far been a matter of speculation . While PtmE and PtmF are critical for gene transcription in pactamycin biosynthesis, there may be other mechanisms in S. pactum that play a role in balancing the homeostasis of the cell and controlling the production of pactamycin .
Temporal Effects in Laboratory Settings
The effects of pactamycin change over time in laboratory settings. Pactamycin biosynthesis is sensitive to phosphate regulation. Concentration of inorganic phosphate higher than 2 mM abolished both the transcription of the biosynthetic genes and the production of the antibiotic .
Dosage Effects in Animal Models
In vivo studies in mice and hamsters showed that pactamycin can inhibit the growth of solid tumors and increase the survival time of leukemic animals at doses ranging from 0.5 to 2 mg/kg .
Metabolic Pathways
Pactamycin is involved in the shikimate pathway, the amino sugar pathway, and the polyketide pathway . These pathways contribute to the biosynthesis of pactamycin.
Métodos De Preparación
La Pactamicina puede sintetizarse a través de un proceso de preparación de quince pasos a partir de materiales disponibles comercialmente . La síntesis implica una serie de condensaciones estereocontroladas que conducen a una ciclopentenona clave que alberga una oxazolina espirocíclica . Los métodos de producción industrial implican el uso de enzimas biosintéticas como herramientas para la producción quimioenzimática de compuestos bioactivos estructuralmente diversos .
Análisis De Reacciones Químicas
La Pactamicina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de amina y catalizadores quirales . Los principales productos formados a partir de estas reacciones incluyen análogos de this compound como 7-desoxithis compound, Pactamicato, Pactalactamo y Jogyamicina .
Comparación Con Compuestos Similares
La Pactamicina es única debido a su estructura de aminociclopenitol altamente sustituida y sus actividades biológicas de amplio espectro . Compuestos similares incluyen 7-desoxithis compound, Pactamicato, Pactalactamo y Jogyamicina . Estos análogos se han aislado de diversas cepas de Streptomyces pactum y han mostrado actividades superiores en comparación con la this compound en ciertas aplicaciones .
Propiedades
IUPAC Name |
[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUOSJLUCTGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23668-11-3 | |
| Record name | PACTAMYCIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PACTAMYCIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


